Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate systematically describes its structure through sequential identification of the parent heterocycle, substituent positions, and functional groups. The benzothiophene core (a fused benzene and thiophene ring system) is numbered such that the sulfur atom occupies position 1. At position 2, a methyl ester group (-COOCH₃) is appended, while position 5 hosts a sulfonamide moiety (-NHSO₂-C₆H₄-CH₃) with a para-methylphenyl group.
The molecular formula C₁₇H₁₅NO₄S₂ reflects this arrangement, with a calculated molecular weight of 361.4 g/mol. Key structural features include:
- Benzothiophene scaffold : Provides planar aromaticity and π-π stacking potential.
- Methyl ester : Introduces polarity and hydrogen-bond acceptor capacity via the carbonyl oxygen.
- Sulfonamide linker : Creates a rigid spacer between the heterocycle and the 4-methylphenyl group, with potential for hydrogen bonding through the N-H and sulfonyl oxygen atoms.
A comparative analysis of synonyms reveals naming conventions emphasizing either substituent positions (methyl 5-(4-methylbenzenesulfonamido)-1-benzothiophene-2-carboxylate ) or registry identifiers (ZINC01392854 ). These variations underscore the importance of standardized IUPAC nomenclature in avoiding ambiguity.
Crystallographic Analysis and Conformational Studies
While detailed crystallographic parameters (e.g., unit cell dimensions, space group) for this specific compound remain unpublished, structural insights can be inferred from related benzothiophene sulfonamides and available 3D conformer data. The 2D structure confirms coplanarity between the benzothiophene core and the sulfonamide group, stabilized by conjugation between the nitrogen lone pair and the sulfonyl electron-withdrawing group.
The 3D conformer model suggests:
- Sulfonamide group orientation : The 4-methylphenyl ring adopts a nearly perpendicular orientation relative to the benzothiophene plane to minimize steric clash between the methyl group and adjacent substituents.
- Ester group conformation : The methyl ester’s carbonyl oxygen aligns antiperiplanar to the benzothiophene sulfur, maximizing resonance stabilization.
Experimental data for analogous compounds, such as ethyl 2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, demonstrate that crystal packing often involves intermolecular hydrogen bonds between sulfonamide N-H and sulfonyl oxygen atoms of adjacent molecules. This motif likely persists in the title compound, contributing to its solid-state stability.
Comparative Analysis with Benzothiophene Sulfonamide Derivatives
The structural and electronic effects of substituent variation in benzothiophene sulfonamides are illustrated through comparisons with three derivatives (Table 1):
Table 1: Structural and physicochemical comparison of benzothiophene sulfonamide derivatives
Substituent Effects on Physicochemical Properties :
- Electron-withdrawing vs. donating groups : Replacing the 4-methyl group with chlorine (as in ) increases molecular weight by 20.45 g/mol and elevates the predicted boiling point due to enhanced dipole-dipole interactions.
- Ring saturation : The tetrahydrobenzothiophene derivative exhibits reduced aromaticity but greater conformational flexibility, impacting solubility and bioavailability.
- Ester alkyl chain length : The ethyl ester in versus the methyl ester in the title compound increases molecular weight by 129.19 g/mol, likely improving lipid solubility at the expense of aqueous solubility.
Conformational Comparisons :
- The para-methylphenyl sulfonamide group in all three compounds induces similar steric demands, but the tetrahydrobenzothiophene core in allows for chair-like conformations of the saturated ring, unlike the planar aromatic system in the title compound.
- Chlorine’s larger atomic radius compared to methyl in may distort sulfonamide group planarity, potentially altering hydrogen-bonding capacity.
Properties
IUPAC Name |
methyl 5-[(4-methylphenyl)sulfonylamino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-11-3-6-14(7-4-11)24(20,21)18-13-5-8-15-12(9-13)10-16(23-15)17(19)22-2/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIKKNUBRVPSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiophene intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential : Research has shown that similar benzothiophene derivatives can inhibit cancer cell proliferation, indicating that this compound may also have anticancer effects .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.
- Anti-inflammatory Research : Another research focused on the anti-inflammatory effects of similar compounds showed promising results in reducing inflammation markers in vitro. This suggests that this compound could be explored further for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene core may also interact with cellular receptors, affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Benzoselenophene Analogues (Selenium-Substituted Derivatives)
Example Compound: Ethyl 5-aminobenzo[b]selenophene-2-carboxylate ()
- Core Structure: Benzoselenophene (selenium replaces sulfur in benzothiophene).
- Substituents: Amino group at position 5, ethyl ester at position 2.
- Key Differences :
- Electronic Effects : Selenium’s larger atomic radius and lower electronegativity compared to sulfur may alter π-electron delocalization, affecting redox properties and binding interactions.
- Ester Group : Ethyl ester (vs. methyl) could influence lipophilicity and metabolic stability.
- Biological Implications : Selenium-containing compounds often exhibit distinct toxicity and antioxidant profiles compared to sulfur analogues .
Sulfonamide Derivatives with Alicyclic Cores
Example Compound: 4-{[(4-Methylphenyl)sulfonyl]amino}methylcyclohexanecarboxylic acid ()
- Core Structure : Cyclohexane (alicyclic) vs. benzothiophene (aromatic).
- Substituents : Tosylamide group linked via a methylene bridge to the cyclohexane ring.
- Key Differences :
- Conformational Flexibility : The chair conformation of the cyclohexane ring may enhance solubility or alter packing in crystal lattices.
- Hydrogen Bonding : The sulfonamide group participates in intermolecular hydrogen bonds, stabilizing crystal structures, as observed in similar derivatives .
- Applications : Alicyclic sulfonamides are often explored for their physicochemical properties, whereas benzothiophene derivatives are prioritized in drug discovery for aromatic stacking interactions.
Sulfonylurea Herbicides
Example Compound : Metsulfuron methyl ester ()
- Core Structure : Triazine-linked sulfonylurea (vs. benzothiophene).
- Substituents : Methoxy and methyl groups on triazine, sulfonylurea bridge.
- Key Differences: Mechanism of Action: Sulfonylureas inhibit acetolactate synthase in plants, while the benzothiophene derivative’s bioactivity (if any) is likely unrelated.
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Notable Properties/Applications |
|---|---|---|---|
| Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate | Benzothiophene | Tosylamide (C5), methyl ester (C2) | Potential drug candidate (hypothesized) |
| Ethyl 5-aminobenzo[b]selenophene-2-carboxylate | Benzoselenophene | Amino (C5), ethyl ester (C2) | Synthetic intermediate; redox modulation |
| 4-{[(4-Methylphenyl)sulfonyl]amino}methylcyclohexanecarboxylic acid | Cyclohexane | Tosylamide-methyl bridge, carboxylic acid | Crystal engineering; solubility studies |
| Metsulfuron methyl ester | Triazine-sulfonylurea | Methoxy, methyl triazine; sulfonylurea | Herbicide (ALS inhibitor) |
Research Findings and Implications
- Crystal Packing : Sulfonamide groups in cyclohexane derivatives form robust hydrogen-bonded networks, suggesting similar behavior in the benzothiophene analogue .
- Bioactivity Hypotheses : Unlike herbicidal sulfonylureas, the target compound’s benzothiophene core may align with kinase inhibitor scaffolds, though empirical data is needed to confirm this.
Biological Activity
Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 361.44 g/mol. The compound features a benzothiophene core, a sulfonamide functional group, and a methyl substitution on the phenyl ring, which may influence its pharmacokinetic properties and biological activity .
The sulfonamide group in this compound is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzothiophene moiety may enhance its interaction with biological membranes, potentially leading to increased bioavailability and efficacy .
Antitumor Activity
Several studies have indicated that compounds with similar structures exhibit antitumor properties. The mechanism often involves the inhibition of key enzymes involved in tumor progression or modulation of signaling pathways related to cancer cell survival. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which are implicated in tumor growth .
Case Study:
In one study, derivatives of benzothiophene were tested against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. This compound could potentially exhibit similar effects due to its structural similarities .
Anti-inflammatory Properties
The compound's sulfonamide group may also confer anti-inflammatory effects. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Research Findings:
A study highlighted that related compounds significantly reduced inflammation in animal models by inhibiting COX-2 activity. This suggests that this compound could similarly modulate inflammatory responses .
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate | Structure | Chlorine substitution may enhance reactivity |
| Methyl 5-{[(3-nitrophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate | Structure | Nitro group may confer different biological activities |
| Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate | Structure | Methoxy group may influence solubility and bioavailability |
This table illustrates how variations in substituents can affect the biological activity and pharmacological profiles of these compounds.
Q & A
Q. What are the key synthetic pathways for preparing Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions: (i) Formation of the benzothiophene core via cyclization of substituted thiophenol derivatives. (ii) Introduction of the sulfonylamino group using 4-methylbenzenesulfonamide under coupling conditions (e.g., DCC/DMAP or HATU in DMF). (iii) Esterification of the carboxylate group using methanol and a catalytic acid (e.g., H₂SO₄). Optimization includes adjusting reaction temperatures (e.g., 60–80°C for sulfonylation), solvent polarity (DMF for solubility), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight (e.g., m/z ~375 Da) and detect impurities.
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 6.8–8.2 ppm).
- X-ray crystallography (if crystals are obtainable): Resolve bond lengths/angles, particularly the sulfonamide N–S bond (~1.63 Å) and planarity of the benzothiophene system .
Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?
- Methodological Answer :
- Sulfonamide group : Prone to hydrolysis under acidic/basic conditions; monitor via pH-controlled stability studies.
- Methyl ester : Susceptible to saponification (e.g., NaOH/EtOH) or transesterification.
- Benzothiophene core : Aromatic electrophilic substitution (e.g., bromination at C-4/C-6) can modify electronic properties. Reactivity is influenced by the electron-withdrawing sulfonamide group .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., twinning or low-resolution datasets) be resolved during structural analysis of this compound?
- Methodological Answer : For challenging datasets:
- Use SHELXL (version 2018+) with the TWIN/BASF commands to refine twinned structures.
- Apply HKL-5 scaling to mitigate absorption effects in low-resolution data.
- Validate refinement with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis for intermolecular interactions .
Q. What strategies are effective for analyzing contradictory biological activity data across studies (e.g., variable IC₅₀ values in enzyme assays)?
- Methodological Answer :
- Standardize assay conditions (e.g., buffer pH, temperature, and enzyme concentration).
- Perform dose-response curves in triplicate with internal controls (e.g., reference inhibitors).
- Use ANOVA/Tukey tests to statistically compare datasets and identify outliers.
- Investigate potential metabolite interference via LC-MS/MS profiling of assay mixtures .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibition)?
- Methodological Answer :
- Molecular docking (AutoDock Vina): Dock the compound into target active sites (e.g., PDB ID 1ATP for kinases) using flexible ligand/rigid receptor settings.
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories; analyze hydrogen bonds (e.g., sulfonamide–Lys274) and hydrophobic contacts.
- Validate predictions with experimental SPR (surface plasmon resonance) binding assays .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation).
- Chiral HPLC : Monitor enantiomeric excess (ee >98%) using cellulose-based columns (Chiralpak IC).
- Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water to discard racemic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
